molecular formula C9H7F2N B2410345 2-(3,5-Difluorophenyl)propanenitrile CAS No. 1260783-34-3

2-(3,5-Difluorophenyl)propanenitrile

Cat. No.: B2410345
CAS No.: 1260783-34-3
M. Wt: 167.159
InChI Key: JMDINCQEJJTRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)propanenitrile ( 1260783-34-3) is a specialized chemical compound with the molecular formula C9H7F2N and a molecular weight of 167.15 g/mol . It belongs to the class of nitriles and features a propanenitrile chain substituted at the 2-position with a 3,5-difluorophenyl group . This structure, particularly the presence of the two electron-withdrawing fluorine atoms on the phenyl ring, is strategically important in medicinal chemistry and drug discovery. The fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates . The nitrile group serves as a versatile synthetic intermediate, allowing for further transformations into other valuable functional groups such as amines, amides, and carboxylic acids . As such, this compound is a valuable building block for the synthesis of more complex molecules, potentially for application in developing active pharmaceutical ingredients (APIs) and other biologically active compounds . The compound is intended for research applications and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDINCQEJJTRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3,5 Difluorophenyl Propanenitrile and Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-(3,5-Difluorophenyl)propanenitrile and related compounds often involve multi-step sequences that are well-documented in chemical literature. These routes, while sometimes lacking the efficiency of modern techniques, form the foundation of synthetic strategies for this class of molecules.

Sequential Halogenation and Nitrile Group Introduction

One of the fundamental approaches to constructing the this compound scaffold involves a two-step process: the introduction of a halogen to the benzylic position of a suitable precursor, followed by a nucleophilic substitution with a cyanide salt.

The synthesis typically begins with a 3,5-difluorotoluene derivative. The benzylic position is first activated through a free-radical halogenation reaction, most commonly bromination, to yield 1-(1-bromoethyl)-3,5-difluorobenzene. This intermediate is then subjected to a nucleophilic attack by a cyanide anion, typically from sodium or potassium cyanide, to displace the bromide and form the desired propanenitrile. The reaction with sodium cyanide, for instance, proceeds via an SN2 mechanism, which involves the backside attack of the cyanide nucleophile on the carbon atom bearing the bromine atom. This leads to an inversion of the stereochemical configuration if a chiral starting material is used.

StepReactantReagent(s)ProductTypical Conditions
13,5-DifluoroethylbenzeneN-Bromosuccinimide (NBS), Benzoyl Peroxide1-(1-Bromoethyl)-3,5-difluorobenzeneReflux in a non-polar solvent (e.g., CCl4)
21-(1-Bromoethyl)-3,5-difluorobenzeneSodium Cyanide (NaCN)This compoundPolar aprotic solvent (e.g., DMSO, DMF)

This method's reliability and the ready availability of the starting materials make it a common choice in synthetic chemistry.

Grignard Reaction-Based Synthetic Pathways to Propanenitrile Systems

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent can be prepared from a halogenated precursor, which then reacts with a suitable electrophile to introduce the propanenitrile moiety.

A key starting material for this pathway is 3,5-difluorobenzyl bromide. This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 3,5-difluorobenzylmagnesium bromide. This Grignard reagent, a potent nucleophile, can then be reacted with an acetonitrile equivalent. The reaction of a Grignard reagent with a nitrile typically leads to the formation of a ketone after acidic workup. However, modifications to this reaction can be employed to achieve the desired propanenitrile structure, for instance, by using a protected form of acetonitrile or a related electrophile that can be subsequently converted to the nitrile.

Reactant 1Reactant 2ProductSolvent
3,5-Difluorobenzylmagnesium bromideAcetonitrileIntermediate imine, then 2-(3,5-Difluorophenyl)acetone (after hydrolysis)Anhydrous Diethyl Ether or THF

It is important to note that the direct reaction with acetonitrile primarily yields a ketone. To obtain the propanenitrile, a more complex, multi-step sequence involving the Grignard reagent would be necessary, potentially making this route less direct than others.

Direct Nucleophilic Substitution Strategies on Halogenated Precursors

A straightforward and widely utilized method for the synthesis of arylacetonitriles and their derivatives is the direct nucleophilic substitution of a benzylic halide with a cyanide salt. This approach is highly effective for the preparation of the precursor, 3,5-difluorophenylacetonitrile, which can then be further functionalized.

The synthesis commences with 3,5-difluorobenzyl bromide or chloride. This substrate is treated with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The cyanide ion acts as a nucleophile, displacing the halide to form 3,5-difluorophenylacetonitrile. This intermediate possesses an acidic α-proton which can be removed by a base to generate a carbanion. Subsequent alkylation of this carbanion with a methylating agent, such as methyl iodide, yields the final product, this compound. Phase-transfer catalysis is often employed in the alkylation of arylacetonitriles to enhance the reaction rate and yield.

PrecursorReagent(s)IntermediateFurther ReactionFinal Product
3,5-Difluorobenzyl BromideSodium Cyanide3,5-Difluorophenylacetonitrile1. Base (e.g., NaH) 2. Methyl IodideThis compound

Modern and Sustainable Synthetic Approaches

Optimized One-Pot Reaction Strategies for Nitrile Formation

One-pot syntheses are highly desirable in modern organic chemistry as they reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. For the synthesis of this compound, a one-pot approach could involve the conversion of 3,5-difluorobenzaldehyde directly to the desired nitrile.

This transformation can be achieved by first converting the aldehyde to an intermediate, such as an oxime or a hydrazone, which is then dehydrated in the same reaction vessel to form the nitrile. For example, the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst and dehydrating agent can yield 3,5-difluorobenzonitrile (B1349092). To obtain the target molecule, this could be followed by an in-situ alkylation of a related intermediate. While a direct one-pot conversion of the aldehyde to the final propanenitrile is challenging, multi-component reactions that assemble the final product from simpler starting materials in a single pot are an active area of research.

Continuous Flow Synthesis Protocols for Enhanced Scalability

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. The synthesis of this compound and its precursors can be adapted to a continuous flow setup.

For instance, the nucleophilic substitution of 3,5-difluorobenzyl chloride with sodium cyanide can be performed in a flow reactor. The reactants are continuously pumped through a heated tube or microreactor, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the 3,5-difluorophenylacetonitrile intermediate. The subsequent alkylation step could also be integrated into a continuous flow system, potentially in a telescoped fashion where the output of the first reactor is directly fed into a second reactor with the necessary reagents for the alkylation. This approach minimizes manual handling and allows for automated, on-demand production.

ReactionReactor TypeKey Advantages
Cyanation of 3,5-Difluorobenzyl ChlorideHeated Tube ReactorPrecise temperature control, improved safety, high throughput
Alkylation of 3,5-DifluorophenylacetonitrilePacked-Bed Reactor with a Solid-Supported BaseEfficient mixing, easy catalyst separation, potential for telescoped synthesis

Catalytic Approaches in this compound Synthesis

The synthesis of 2-arylpropanenitriles, including this compound, has been significantly advanced through the development of catalytic cross-coupling reactions. A primary method is the direct α-arylation of aliphatic nitriles. nih.gov This approach typically involves the coupling of a nitrile, such as propanenitrile, with an aryl halide, like 1-halo-3,5-difluorobenzene.

Palladium-based catalytic systems are frequently employed for this transformation. organic-chemistry.org Research has demonstrated that catalysts generated from palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) in combination with specific ligands can efficiently catalyze the α-arylation of nitriles. organic-chemistry.org One notable system utilizes a bicyclic phosphine ligand with NaN(SiMe₃)₂ as the base in toluene, which proves effective for coupling a wide variety of nitriles with aryl chlorides—substrates that are often less reactive but more economical than other aryl halides. organic-chemistry.org The versatility of these methods allows for the use of diverse aryl halides, including those with electron-withdrawing groups like the fluorine atoms in 3,5-difluorophenyl halides. organic-chemistry.org

The choice of ligand is crucial for the success of the reaction. Sterically demanding ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been shown to promote the reductive elimination step, leading to higher yields and faster reaction times for the formation of α-aryl nitriles. organic-chemistry.org

Another catalytic strategy involves the use of ruthenium(II) pincer complexes. These catalysts can facilitate the α-alkylation of arylmethyl nitriles with alcohols through a "borrowing hydrogen" pathway, an atom-economical process that produces water as the only byproduct. researchgate.net While this method is described for alkylation, similar transition-metal catalyzed approaches are foundational for developing arylations.

Below is a table summarizing key components of catalytic systems used for the α-arylation of nitriles, which are applicable to the synthesis of this compound.

Catalyst ComponentExample(s)Role in Synthesis
Metal Precursor Pd(OAc)₂, [Pd₂(dba)₃]The active metal center that facilitates the cross-coupling reaction. organic-chemistry.org
Ligand Bicyclic Phosphines, BINAP, DiPrPFStabilizes the metal center, influences reactivity, and can control selectivity. organic-chemistry.org
Base NaN(SiMe₃)₂, KHMDS, NaHMDSDeprotonates the nitrile to form the reactive nitrile anion. nih.govorganic-chemistry.org
Aryl Source Aryl Chlorides, Aryl BromidesProvides the aryl group to be coupled to the nitrile α-carbon. organic-chemistry.orgorganic-chemistry.org
Solvent TolueneProvides the medium for the reaction. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound and Related Structures

The synthesis of this compound in an enantiomerically pure form is of significant interest, as the stereochemistry of such molecules can be critical for their application in pharmaceuticals and materials science. Chiral nitriles serve as versatile intermediates for the synthesis of bioactive compounds. frontiersin.org Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, avoiding the need for resolving a racemic mixture. The primary strategies to achieve this stereochemical control are the use of chiral auxiliaries and asymmetric catalysis.

Strategies Employing Chiral Auxiliaries in Stereocontrolled Synthesis

The chiral auxiliary approach is a powerful strategy for asymmetric synthesis. It involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. sigmaaldrich.comscielo.org.mx This creates a chiral adduct, which then directs the stereochemical outcome of a subsequent reaction by providing a sterically biased environment. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

In the context of synthesizing chiral this compound, a chiral auxiliary could be covalently bonded to the propanenitrile substrate. For instance, popular Evans' oxazolidinone auxiliaries, which are derived from amino acids, could be used. researchgate.net The N-acylated oxazolidinone would then undergo a diastereoselective arylation at the α-carbon with a 3,5-difluorophenyl source. The steric hindrance provided by the substituents on the chiral auxiliary would favor the approach of the arylating agent from one face, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched this compound.

Several classes of compounds are commonly used as chiral auxiliaries in asymmetric synthesis.

Chiral Auxiliary ClassCommon ExamplesStarting Material Source
Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, (S)-4-Benzyl-2-oxazolidinoneAmino alcohols, Amino acids
Pyrrolidines (SAMP/RAMP) (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)(S)-Proline, (R)-Glutamic acid
Camphorsultams (1S)-(−)-2,10-CamphorsultamCamphor sigmaaldrich.com
Ephedrine Derivatives (1R,2S)-(−)-Ephedrine, (1S,2S)-(+)-PseudoephedrineEphedrine isomers sigmaaldrich.com

Asymmetric Catalysis for Stereochemical Control in Nitrile Derivatives

Asymmetric catalysis is an alternative and often more efficient approach to enantioselective synthesis where a small amount of a chiral catalyst generates a large quantity of a chiral product. frontiersin.orgnih.gov This method avoids the stoichiometric use of a chiral auxiliary and the subsequent protection and deprotection steps. For the synthesis of chiral this compound, this would involve the α-arylation of propanenitrile in the presence of a chiral catalyst.

The catalyst system typically consists of a transition metal and a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that can differentiate between the prochiral faces of the nitrile anion or the incoming aryl group. This differentiation forces the reaction to proceed through a lower energy transition state for one enantiomer, leading to its preferential formation.

Palladium catalysts paired with chiral phosphine ligands, such as derivatives of BINAP, are well-established in asymmetric C-C bond formation. organic-chemistry.org The development of such catalytic systems for the direct enantioselective α-arylation of nitriles is a key area of research. The success of these reactions depends on the careful design of the chiral ligand to effectively control the stereochemistry at the newly formed quaternary or tertiary carbon center.

Beyond transition-metal catalysis, other modalities like organocatalysis, which uses small chiral organic molecules, and catalysis with chiral Frustrated Lewis Pairs (FLPs) have emerged as powerful tools for various asymmetric transformations. nih.govrsc.org These methods offer alternative, metal-free pathways to access enantiomerically pure compounds.

The table below lists components often found in asymmetric catalytic systems for C-C bond formation.

ComponentExample(s)Function in Asymmetric Synthesis
Transition Metal Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Copper (Cu)Serves as the catalytic center for the coupling reaction. researchgate.netfrontiersin.org
Chiral Ligand BINAP, Phosphinooxazolines (PHOX), Chiral PhosphinesCreates a chiral environment around the metal, inducing enantioselectivity. organic-chemistry.orgsigmaaldrich.com
Organocatalyst Cinchona Alkaloids, Proline DerivativesActivates substrates through non-covalent interactions (e.g., hydrogen bonding) to control stereochemistry. frontiersin.orgrsc.org
Catalyst Type Chiral Frustrated Lewis Pairs (FLPs)A novel category of metal-free catalysts for asymmetric reactions like hydrogenation. nih.gov

Reactivity and Chemical Transformations of 2 3,5 Difluorophenyl Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that can participate in a range of chemical reactions, primarily characterized by nucleophilic additions to the electrophilic carbon atom.

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This initial addition is often followed by further reactions to yield a variety of functional groups.

One of the most common transformations is the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong carbon-based nucleophiles add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis, yields a ketone. For instance, the reaction of 2-(3,5-Difluorophenyl)propanenitrile with a Grignard reagent would be expected to produce a ketone where the R-group from the Grignard reagent is attached to the carbonyl carbon.

Nucleophile Intermediate Final Product General Conditions
Grignard Reagent (R-MgX)Imine anionKetone1. Diethyl ether or THF, 2. Aqueous acidic workup
Organolithium Reagent (R-Li)Imine anionKetone1. Diethyl ether or THF, 2. Aqueous acidic workup
Hydride (from LiAlH₄)Imine anionPrimary amine1. Diethyl ether or THF, 2. Aqueous workup

The nitrile group can be readily transformed into other important functional groups through hydrolysis and reduction.

Hydrolysis: Under either acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. smolecule.com

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile to 2-(3,5-difluorophenyl)propanoic acid.

Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in aqueous solution, followed by acidification, will also produce the corresponding carboxylic acid. smolecule.com

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, which would convert this compound to 2-(3,5-difluorophenyl)propan-1-amine. smolecule.com Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel) can also achieve this reduction.

Reaction Type Reagents Product
Acidic HydrolysisH₂SO₄ (aq), heat2-(3,5-Difluorophenyl)propanoic acid
Basic Hydrolysis1. NaOH (aq), heat; 2. H₃O⁺2-(3,5-Difluorophenyl)propanoic acid
Reduction1. LiAlH₄ in ether; 2. H₂O2-(3,5-Difluorophenyl)propan-1-amine
Catalytic HydrogenationH₂, Pd/C or PtO₂2-(3,5-Difluorophenyl)propan-1-amine

Transformations on the Difluorophenyl Moiety

The 3,5-difluorophenyl group also offers sites for further chemical modification, primarily through aromatic substitution reactions.

The difluorophenyl ring can undergo electrophilic aromatic substitution, although the strongly electron-withdrawing nature of the fluorine atoms deactivates the ring towards this type of reaction. However, under forcing conditions, electrophiles can be introduced. The fluorine atoms and the propanenitrile group will direct incoming electrophiles to specific positions on the ring.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if an additional activating group or a suitable leaving group is present on the ring.

The two fluorine atoms at the 3- and 5-positions exert a significant influence on the reactivity of the aromatic ring. As highly electronegative atoms, they withdraw electron density from the ring through the sigma bonds (inductive effect), which deactivates the ring towards electrophilic attack. However, they can also donate electron density through resonance (mesomeric effect) via their lone pairs.

In the case of 3,5-disubstitution, the deactivating inductive effect is dominant. For electrophilic aromatic substitution, the fluorine atoms are ortho-, para-directing. Therefore, incoming electrophiles would be directed to the positions ortho and para to the fluorine atoms (positions 2, 4, and 6). The propanenitrile group is a meta-director. The interplay of these directing effects will determine the regioselectivity of any substitution reactions.

Formation of Derivative Compounds and Expanded Architectures

This compound can serve as a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds. The nitrile functionality is particularly useful in cyclization reactions.

For example, α-arylpropanenitriles can be utilized in the Gewald reaction , a multicomponent reaction that leads to the formation of substituted 2-aminothiophenes. In a typical Gewald reaction, an α-cyano ester (or in this case, an α-aryl nitrile), a carbonyl compound, and elemental sulfur react in the presence of a base to form the thiophene ring.

Another potential transformation is the Thorpe-Ziegler reaction , which is an intramolecular cyclization of dinitriles to form cyclic ketones. While this compound itself is not a dinitrile, it could be elaborated into a dinitrile precursor which could then undergo this cyclization.

The primary amine, formed from the reduction of the nitrile, can also be a key intermediate for the synthesis of various nitrogen-containing heterocycles through condensation reactions with dicarbonyl compounds or other suitable electrophiles.

Synthesis of Amino-Substituted Propanenitrile Analogues

The introduction of an amino group to the this compound scaffold can be achieved through two primary strategies: reduction of the nitrile moiety to a primary amine or functionalization at the α-carbon.

The direct reduction of the nitrile group offers a straightforward route to 2-(3,5-difluorophenyl)propan-1-amine. This transformation can be accomplished using various reducing agents. Common methods for nitrile reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. nih.gov Alternatively, catalytic hydrogenation provides a milder approach. This typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. evitachem.com To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. evitachem.com Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to primary amines. evitachem.com Given that benzonitriles bearing electron-withdrawing groups are readily reduced, these methods are expected to be highly effective for this compound. mdma.ch

A second approach to amino-substituted analogues involves the formation of a carbanion at the α-position, followed by reaction with an electrophilic aminating agent. The proton at the carbon adjacent to both the phenyl ring and the nitrile group is acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a nucleophilic enolate. This enolate can then, in principle, react with electrophilic nitrogen sources. While direct electrophilic amination of nitrile-stabilized carbanions can be challenging, various reagents have been developed for this purpose, including azodicarboxylates and N-chloroamines.

Method Reagents and Conditions Product Key Features
Nitrile Reduction1. LiAlH₄ in THF/ether2. H₃O⁺ workup2-(3,5-Difluorophenyl)propan-1-amineHigh reactivity, reduces many functional groups.
Catalytic HydrogenationH₂, Raney Ni (or Pd/C, PtO₂), NH₃, elevated T/P2-(3,5-Difluorophenyl)propan-1-amineMilder conditions, requires catalyst, NH₃ suppresses side products. evitachem.com
Borane ReductionBH₃-THF or BH₃-SMe₂ in THF, heat2-(3,5-Difluorophenyl)propan-1-amineGood functional group tolerance. evitachem.com
α-Amination1. Strong base (e.g., LDA)2. Electrophilic aminating agent2-Amino-2-(3,5-difluorophenyl)propanenitrileForms a quaternary α-amino nitrile.

Generation of Oxo-Propanenitrile and Ketone Derivatives

The synthesis of oxo-propanenitrile and ketone derivatives from this compound involves either the introduction of a carbonyl group at the α-position or the conversion of the nitrile group into a ketone.

The direct oxidation of the α-carbon to a carbonyl, which would yield 2-(3,5-difluorophenyl)-2-oxopropanenitrile, is a challenging transformation. However, β-ketonitriles (3-oxopropanenitriles) are a well-established class of compounds. Their synthesis often involves the acylation of acetonitrile derivatives. For instance, the reaction of an ester with the lithium salt of acetonitrile, or the condensation of an amide with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), can yield β-ketonitriles.

A more common transformation for nitriles is their conversion into ketones. This is typically achieved through the addition of an organometallic reagent, such as a Grignard reagent or an organolithium reagent, to the nitrile carbon. The reaction proceeds through an intermediate imine salt, which is subsequently hydrolyzed in an aqueous acidic medium to yield the corresponding ketone. masterorganicchemistry.comaskfilo.comlibretexts.org For example, the reaction of this compound with a Grignard reagent (R-MgX) would, after hydrolysis, yield a ketone of the structure (3,5-F₂C₆H₃)(CH₃)C(O)R. This method allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, depending on the organometallic reagent used.

Transformation Reagents and Conditions Product Type Mechanism/Notes
Ketone Synthesis1. Grignard Reagent (R-MgX) in ether/THF2. H₃O⁺ workupKetoneNucleophilic addition of the Grignard reagent to the nitrile carbon forms an imine salt, which is then hydrolyzed. masterorganicchemistry.comlibretexts.org
Oxo-Propanenitrile SynthesisAcylating agent (e.g., ester, amide) + strong base + acetonitrileβ-KetonitrileThis represents a general synthesis of this class of compounds rather than a direct conversion.

Palladium-Catalyzed Coupling Reactions for Complex Molecule Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the most relevant of these transformations is the α-arylation reaction.

In this reaction, the nitrile-stabilized carbanion, generated by deprotonation at the α-position with a suitable base, acts as the nucleophilic partner in a palladium-catalyzed coupling with an aryl or vinyl halide (or triflate). This reaction directly forms a new carbon-carbon bond at the α-carbon, leading to the synthesis of more complex, highly functionalized molecules. The development of sterically hindered and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has significantly expanded the scope of this reaction to include a wide variety of enolates and related anions, including those derived from nitriles.

The catalytic cycle for the α-arylation of nitriles generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: In the context of α-arylation, this step is often described as the reaction of the enolate with the Pd(II) complex, displacing the halide and forming an arylpalladium enolate intermediate.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

This methodology allows for the coupling of the this compound anion with a diverse range of aryl and heteroaryl halides, providing access to compounds with a quaternary carbon center bearing two aryl groups.

Reaction Coupling Partners Catalyst System Product Type
α-ArylationThis compound + Aryl/Vinyl Halide (or Triflate)Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., bulky phosphine, NHC) + Base (e.g., NaOtBu, K₃PO₄)2-Aryl-2-(3,5-difluorophenyl)propanenitrile

While the Heck and Suzuki reactions are cornerstones of palladium catalysis, their direct application to this compound as the primary substrate is less common. The Heck reaction typically couples aryl halides with alkenes, and the Suzuki reaction couples aryl halides with organoboron compounds. wikipedia.orglibretexts.org However, the difluorophenyl group of the title compound could potentially be involved in such reactions if it were first converted to a suitable derivative, such as an aryl halide or a boronic acid. The primary utility of this compound in palladium catalysis lies in the reactivity of its α-position.

Applications in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Building Blocks

The 3,5-difluorophenyl motif is a common feature in many biologically active compounds, and 2-(3,5-Difluorophenyl)propanenitrile provides a direct route to incorporating this group, along with a chiral propionitrile side chain, into potential drug candidates. The nitrile group offers a versatile handle for a variety of chemical transformations, making it a cornerstone for the synthesis of pharmaceutical intermediates.

The synthesis of heterocyclic compounds is a central theme in medicinal chemistry, as these cyclic structures are prevalent in numerous approved drugs. nih.gov Propanenitrile derivatives, particularly those containing amino groups, are established precursors for a variety of five-membered heterocyclic systems, including imidazoles, oxazoles, and isothiazoles. arkat-usa.org The synthetic utility stems from the bifunctional nature of these molecules, which possess both a nucleophilic amino group and an electrophilic cyano group that can participate in cyclization reactions. arkat-usa.org

The nitrile functionality in this compound is a key reactive site for building heterocyclic rings. It can undergo several transformations that are foundational to heterocycle synthesis:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid or amide, which are common starting points for ring-forming reactions. smolecule.com

Reduction: The nitrile can be reduced to a primary amine using agents like lithium aluminum hydride. smolecule.com This amine can then be used as a nucleophile in condensation reactions to form nitrogen-containing heterocycles.

Nucleophilic Addition: The nitrile group can undergo nucleophilic attack at the carbon atom, a key step in the formation of various heterocyclic systems like thiazoles and imidazoles. smolecule.comresearchgate.net

The presence of the difluorophenyl ring can influence the reactivity of the nitrile group and provides a scaffold for further functionalization, enabling the synthesis of a diverse library of heterocyclic compounds for drug discovery programs.

Table 1: Potential Heterocyclic Systems from this compound This table is illustrative and based on the general reactivity of the nitrile functional group.

Heterocyclic SystemPotential Synthetic Transformation
ImidazolesReduction of nitrile to amine, followed by cyclization with appropriate reagents.
Oxazoles / OxazolinesHydrolysis of nitrile to amide/acid, followed by condensation and cyclization.
Thiazoles / ThiazolinesReaction of the nitrile or derived functional groups with sulfur-containing reagents.
PyrazolesCondensation reactions involving the α-carbon next to the nitrile group.
TriazolesCycloaddition reactions involving the nitrile group.

Chirality is a critical aspect in the development of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and toxicities. nih.govnih.govresearchgate.net Asymmetric synthesis, which involves converting achiral starting materials into chiral products, has become a primary focus in drug discovery to produce single-enantiomer drugs. nih.govnih.gov

This compound possesses a stereocenter at the C2 position of the propane chain. This makes it an exceptionally valuable precursor for stereoselective synthesis. Research has specifically highlighted the use of its enantiopure form, (R)-2-(3,5-Difluorophenyl)propanenitrile, in enantioselective catalytic reactions. This demonstrates its direct application in synthetic pathways where controlling the three-dimensional arrangement of atoms is crucial for the final product's biological function. The development of methods for the stereoselective installation of fluorine-containing groups is an area of active research, and building blocks like this compound are central to these efforts. nih.govsemanticscholar.org The synthesis of chiral drug molecules often relies on one of three main strategies: the chiral pool approach, chiral resolution, or asymmetric synthesis using a chiral auxiliary or catalyst. nih.gov This compound is suitable for use in these approaches to create stereoenriched drug analogs. nih.gov

Utility in Agrochemical Precursor Development

Fluorinated organic compounds play a significant role in the agrochemical industry. The inclusion of fluorine atoms in a molecule can enhance its biological efficacy, metabolic stability, and selectivity. multichemexports.com The related compound 3,5-Difluorobenzonitrile (B1349092) is a known building block in the production of fluorophenoxy herbicides, where the fluorine atoms are credited with improving the herbicide's activity. multichemexports.com

Similarly, this compound serves as a valuable precursor in the development of novel agrochemicals. Its difluorophenyl moiety is a desirable feature for creating new active ingredients for herbicides, fungicides, or pesticides. smolecule.com The propanenitrile side chain offers a point for chemical modification to fine-tune the compound's properties, such as its absorption into plants and its mechanism of action. multichemexports.com The unique electronic properties conferred by the fluorine atoms can influence how the molecule interacts with its biological target, potentially leading to more potent and effective agrochemical products. smolecule.com

Contributions to Specialty Chemicals and Functional Materials Science

The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science, particularly in the field of organic electronics. smolecule.com For instance, the related building block 3,5-Difluorobenzonitrile is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). multichemexports.com Another similar molecule, 3,5-Difluoropyridine-2-carbonitrile, is a precursor for thermally activated delayed fluorescence (TADF) emitters, which are critical components in high-efficiency OLEDs. ossila.com

Given these precedents, this compound is a promising candidate for the synthesis of novel specialty chemicals and functional materials. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly alters the electronic landscape of the molecule. smolecule.com This property can be exploited to create:

Specialty Polymers: Incorporation of this monomer into polymer chains could yield materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Liquid Crystals: The rigid difluorophenyl core is a structural element found in some liquid crystal molecules.

Organic Electronics: The compound could serve as a building block for new organic semiconductors or host materials for OLEDs, where the electronic properties of the fluorinated ring are advantageous.

Strategic Building Block for Complex Molecular Scaffolds and Chemical Libraries

In modern drug discovery and materials science, there is a high demand for molecular building blocks that allow for the systematic construction of complex molecules. mdpi.com A "molecular scaffold" is a core structure that can be systematically decorated with different functional groups to explore chemical space and optimize properties. mdpi.comnih.gov

This compound is an ideal strategic building block for several reasons:

Defined Three-Dimensional Structure: It possesses a well-defined stereocenter and a rigid aromatic ring, providing a fixed framework for adding substituents.

Multiple Points for Diversification: The nitrile group, the aromatic ring, and the methyl group can all be chemically modified, allowing for the creation of a large number of derivatives from a single precursor.

Fluorine as a Probe: The fluorine atoms act as useful probes for studying molecular interactions (e.g., via ¹⁹F NMR) and can be used to fine-tune the electronic and physical properties (like lipophilicity) of the final compounds.

This compound is therefore highly suitable for use in combinatorial chemistry to generate large chemical libraries. mdpi.com These libraries, containing hundreds or thousands of related but structurally distinct molecules, can be rapidly screened to identify "hit" compounds with desired biological activity or material properties, accelerating the discovery process. researchgate.netchemrxiv.org

Table 2: Summary of Applications for this compound

FieldRole of CompoundKey Structural Features UtilizedPotential End Products
Pharmaceuticals Intermediate / Building BlockChiral Center, Nitrile Group, Difluorophenyl RingHeterocyclic drugs, Single-enantiomer active pharmaceutical ingredients (APIs).
Agrochemicals PrecursorDifluorophenyl Ring, Propanenitrile Side ChainHerbicides, Fungicides, Pesticides.
Materials Science Monomer / Building BlockElectronic Properties of Difluorophenyl RingSpecialty polymers, Liquid crystals, OLED components.
Chemical Synthesis Molecular ScaffoldMultiple Diversification Points, Defined StereochemistryDiverse chemical libraries for high-throughput screening.

Spectroscopic and Crystallographic Characterization of 2 3,5 Difluorophenyl Propanenitrile

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the structure of 2-(3,5-Difluorophenyl)propanenitrile. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for its structure. The chemical shifts are reported in parts per million (ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic, methine (CH), and methyl (CH₃) protons.

The aromatic region would likely display a multiplet for the two equivalent protons at the C2 and C6 positions and another multiplet for the proton at the C4 position of the difluorophenyl ring.

The methine proton, adjacent to the nitrile group and the aromatic ring, would appear as a quartet due to coupling with the three methyl protons.

The methyl protons would present as a doublet, resulting from coupling to the single methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. libretexts.orglibretexts.org

The carbon of the nitrile group (C≡N) is expected to resonate in the downfield region, typically around 115-125 ppm.

The aromatic carbons will show distinct signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

The aliphatic carbons of the propanenitrile side chain, the methine and methyl carbons, will appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Given the symmetry of the 3,5-difluorophenyl group, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is predicted to exhibit a single signal, likely a singlet or a finely split multiplet due to coupling with the aromatic protons. researchgate.net

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity
¹H (Aromatic C2-H, C6-H) 7.0 - 7.3 Multiplet
¹H (Aromatic C4-H) 6.8 - 7.1 Multiplet
¹H (Methine CH) 3.8 - 4.2 Quartet
¹H (Methyl CH₃) 1.5 - 1.8 Doublet
¹³C (C≡N) 118 - 122 Singlet
¹³C (Aromatic C1) 140 - 144 Triplet (due to C-F)
¹³C (Aromatic C3, C5) 161 - 165 Doublet of Doublets
¹³C (Aromatic C2, C6) 112 - 116 Triplet (due to C-F)
¹³C (Aromatic C4) 103 - 107 Triplet (due to C-F)
¹³C (Methine CH) 28 - 32 Singlet
¹³C (Methyl CH₃) 18 - 22 Singlet

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands.

A sharp, medium-intensity band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. researchgate.net

Strong absorption bands in the region of 1100-1300 cm⁻¹ can be attributed to the C-F stretching vibrations of the difluorophenyl group.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range.

Aliphatic C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR.

The C≡N stretch is also observable in the Raman spectrum, often with a strong intensity.

The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum, providing clear signals for the difluorophenyl group.

Characteristic Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman) Vibrational Mode
C≡N (Nitrile) 2240 - 2260 2240 - 2260 Stretching
Aromatic C-H 3000 - 3100 3000 - 3100 Stretching
Aliphatic C-H 2850 - 3000 2850 - 3000 Stretching
Aromatic C=C 1400 - 1600 1400 - 1600 Stretching

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The molecular formula for this compound is C₉H₇F₂N, which corresponds to a monoisotopic mass of approximately 167.05 Da. chemsrc.com

High-Resolution Mass Spectrometry (HR-MS): HR-MS can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula.

LC-MS and GC-MS: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before mass analysis. These are crucial for confirming the purity of this compound and identifying any potential impurities.

MS/MS (Tandem Mass Spectrometry): MS/MS experiments involve the fragmentation of a selected ion to provide further structural details. For this compound, characteristic fragmentation patterns would include the loss of a methyl radical (•CH₃), the loss of the nitrile group (•CN), and fragmentation of the difluorophenyl ring.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 167.05 Molecular ion
[M - CH₃]⁺ 152.03 Loss of a methyl group
[M - CN]⁺ 141.06 Loss of the nitrile group

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are indicative of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by the π → π* transitions of the aromatic difluorophenyl ring. Benzonitrile, a related compound, exhibits absorption bands around 224 nm and 271 nm. nist.gov The presence of the fluorine substituents and the propanenitrile group may cause slight shifts (either bathochromic or hypsochromic) in these absorption maxima.

Predicted UV-Visible Absorption Data for this compound

Predicted λmax (nm) Electronic Transition Chromophore
~220 - 230 π → π* Difluorophenyl Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, crystallographic data from closely related compounds, such as propionitrile and other substituted phenylpropanenitrile derivatives, can provide valuable insights into the expected crystal packing and intermolecular interactions.

Crystallographic Data for Propionitrile (a related compound)

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 7.56183
b (Å) 6.59134
c (Å) 7.23629

Investigation of Crystal Packing and Intermolecular Interactions

The most significant interactions expected to define the crystal packing of this compound include weak C–H⋯N and C–H⋯F hydrogen bonds, dipole-dipole interactions involving the polar nitrile group, and π-stacking interactions between the aromatic rings. The fluorine substituents play a crucial role; while highly electronegative, fluorine atoms are generally poor acceptors for conventional hydrogen bonds but can participate in weaker C–H⋯F interactions. nih.gov Furthermore, short F⋯F contacts, where the distance is less than the sum of their van der Waals radii (approximately 2.9 Å), can contribute to the lattice energy, although the nature of these interactions is complex and can be either stabilizing or destabilizing. mdpi.com

Analysis of related crystal structures indicates that molecules often arrange in a "tail-to-tail" fashion, where hydrophobic or fluorinated fragments segregate into distinct regions. mdpi.com In the case of this compound, one might anticipate the formation of layered structures or herringbone motifs driven by C–H⋯π interactions between the methyl or methine C-H groups and the electron-deficient difluorophenyl rings of adjacent molecules. nih.gov The strong dipole of the nitrile group (C≡N) is also a key contributor, likely leading to antiparallel arrangements of molecules to optimize dipole-dipole interactions.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description Potential Participating Atoms
Dipole-Dipole Interaction between the permanent dipoles of the polar nitrile groups. C≡N groups on adjacent molecules.
C–H⋯N Hydrogen Bond A weak hydrogen bond between a carbon-hydrogen bond and the nitrogen atom of the nitrile group. Aromatic or aliphatic C-H and nitrile N.
C–H⋯F Hydrogen Bond A weak hydrogen bond involving a C-H donor and a fluorine atom as the acceptor. Aromatic or aliphatic C-H and F atoms.
π-Stacking Attractive, noncovalent interactions between aromatic rings. Parallel or offset stacking of difluorophenyl rings.
C–H⋯π Interaction Interaction of a C-H bond with the π-system of the aromatic ring. Aliphatic or aromatic C-H and the difluorophenyl ring.
F···F Contacts Close contacts between fluorine atoms on neighboring molecules. F atoms on adjacent difluorophenyl rings.

Polymorphism and Solid-State Forms Analysis

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. mdpi.com Different polymorphs of the same compound possess distinct crystal lattices and, consequently, can exhibit different physical and chemical properties, including melting point, solubility, stability, and bioavailability. The investigation of polymorphism is therefore critical, particularly in the pharmaceutical industry, to ensure the consistency and performance of a drug substance. mdpi.com

The existence of polymorphs for this compound can be explored through controlled crystallization experiments. By varying conditions such as the choice of solvent, rate of cooling, and temperature, it may be possible to isolate different solid-state forms. mdpi.com For instance, crystallization from solvents of varying polarity could favor different intermolecular interaction motifs, leading to the formation of distinct crystal packing arrangements.

The primary techniques for identifying and characterizing polymorphs are single-crystal and powder X-ray diffraction (XRD), which provide definitive information about the crystal structure. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are also invaluable. DSC can detect differences in the melting points and enthalpies of fusion between different polymorphs. nih.gov The appearance of multiple melting endotherms or phase transitions upon heating can be indicative of a polymorphic system. nih.gov A study might reveal that one form is thermodynamically stable at room temperature, while another could be a metastable form that transforms into the stable form upon heating. mdpi.com

Chromatographic and Other Advanced Analytical Methods for Purity and Identity

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the amount of this compound in bulk samples and reaction mixtures. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net Such a method separates the main compound from its process-related impurities and any potential degradation products.

The chromatographic separation is commonly achieved on a C18 column, which provides a nonpolar stationary phase suitable for retaining moderately polar organic molecules. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer), with the elution being performed under isocratic or gradient conditions. pensoft.net Detection is typically carried out using a UV/VIS detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its UV spectrum. researchgate.net

Method validation is performed according to ICH guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. pensoft.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Instrument HPLC system with UV/VIS Detector
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL

Table 3: Typical HPLC Method Validation Results

Validation Parameter Typical Result
Linearity (R²) > 0.999
Range 6.25 - 50.00 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Gas Chromatography (GC) for Volatile and Semivolatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semivolatile substances. In the context of this compound, GC is primarily used to identify and quantify organic volatile impurities (OVIs), often referred to as residual solvents. scispace.com These are trace-level impurities remaining from the synthesis and purification processes. Since residual solvents have no therapeutic benefit and can pose a safety risk, their levels are strictly controlled. scispace.com

A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is the preferred approach for this analysis. researchgate.net In this technique, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace). scispace.com A sample of this gas is then automatically injected into the GC system, which prevents non-volatile matrix components from contaminating the instrument. scispace.com The separation is typically performed on a capillary column with a nonpolar or mid-polar stationary phase. The FID provides high sensitivity for nearly all organic compounds.

The method is validated for its ability to separate and quantify all potential residual solvents used in the manufacturing process, such as toluene, acetonitrile, methanol, and methylene chloride. researchgate.net

Table 4: Representative HS-GC Method for Residual Solvent Analysis

Parameter Condition
Instrument Headspace Gas Chromatograph with FID
Column DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature 200 °C
Detector Temperature 250 °C
Oven Program Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Headspace Oven Temp. 80 °C
Headspace Loop Temp. 90 °C
Vial Equilibration Time 15 min

Thermal Analysis Techniques (Thermogravimetry/Differential Scanning Calorimetry - TG/DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are essential tools for the solid-state characterization of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov It is a highly sensitive technique used to determine the thermal properties of a substance. nih.gov For a crystalline compound like this compound, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point (Tm). The temperature at the peak onset provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion (ΔHfus). tudelft.nl The sharpness of the melting peak can also serve as an indicator of purity.

Thermogravimetry (TG) , also known as Thermogravimetric Analysis (TGA), measures the change in mass of a sample as a function of temperature or time. This technique is used to assess the thermal stability and decomposition profile of a material. mdpi.com A TG curve for this compound would show a stable baseline (constant mass) up to the temperature at which decomposition or evaporation begins. The onset temperature of mass loss is a key indicator of the compound's thermal stability. mdpi.com The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Table 5: Hypothetical Thermal Analysis Data for this compound

Technique Parameter Observation
DSC Melting Point (Tm, Onset) Sharp endothermic peak at a specific temperature (e.g., 82 °C). mdpi.com
Enthalpy of Fusion (ΔHfus) Quantified from the area of the melting peak.
TG Onset of Decomposition Temperature at which significant mass loss begins (e.g., >250 °C). mdpi.com
Mass Loss Percentage of mass lost during decomposition steps.

Computational Chemistry and Theoretical Studies on 2 3,5 Difluorophenyl Propanenitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that performed DFT calculations on 2-(3,5-Difluorophenyl)propanenitrile.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure of this compound derived from DFT calculations is not available in the scientific literature.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the resulting predictions of chemical reactivity and kinetic stability for this compound are not documented in existing research.

There are no available studies that report the theoretical prediction and comparison with experimental data for spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound using computational methods.

Analysis of Noncovalent Interactions

A detailed analysis of the noncovalent interactions within the molecular structure of this compound has not been published.

There is no available research that describes the potential intramolecular and intermolecular hydrogen bonding networks for this compound.

Specific studies on the presence and nature of halogen bonding and aromatic π-stacking interactions in this compound are absent from the current body of scientific literature.

Mechanistic Insights from Computational Reaction Modeling

Computational reaction modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the factors that control chemical reactivity. For a molecule like this compound, several key reactions could be modeled to provide significant mechanistic insights.

Hypothetical Reaction Pathways for Computational Study:

Benzylic C-H Activation: The benzylic C-H bond is a potential site for activation by transition metal catalysts. rsc.org DFT calculations can be employed to investigate the mechanism of such a reaction, for example, through oxidative addition to a metal center. These calculations can help in identifying the lowest energy pathway and the role of the metal catalyst. rsc.org Understanding the energetics of C-H activation is crucial for developing new synthetic methodologies.

Nucleophilic Substitution at the Benzylic Position: If a leaving group were present at the benzylic position (e.g., a halide), the mechanism of its substitution by a nucleophile could be investigated. Computational modeling can distinguish between a concerted (SN2) and a stepwise (SN1) mechanism by locating the relevant transition states and intermediates. researchgate.netmasterorganicchemistry.com The presence of the 3,5-difluorophenyl group would likely influence the stability of any potential carbocation intermediate in an SN1 pathway.

Reactions of the Nitrile Group: The nitrile group itself can undergo various transformations, such as hydrolysis, reduction, or cycloaddition reactions. mdpi.com Computational modeling can provide detailed mechanistic information on these processes, including the role of catalysts and the stereoselectivity of the reactions. For instance, the Thorpe reaction, a self-condensation of nitriles, has been studied computationally to elucidate its ionic mechanism. mdpi.com

A hypothetical reaction energy profile for a generic reaction of this compound could be constructed to illustrate the kind of data obtainable from computational studies. This would involve calculating the relative energies of reactants, transition states, intermediates, and products.

Reaction CoordinateGeneric Reaction of this compound
Species Relative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

This table represents hypothetical data for illustrative purposes.

Structure-Property Relationship Studies (excluding biological activity)

Computational chemistry provides a powerful avenue for establishing relationships between the molecular structure of a compound and its physicochemical properties. For this compound, computational methods can predict a range of properties, and these predictions can be correlated with its structural features, particularly the influence of the 3,5-difluoro substitution pattern.

While specific studies on this compound are lacking, research on the closely related molecule 3,5-Difluorobenzonitrile (B1349092) offers insight into the types of data that can be generated. nih.gov Ab initio and DFT calculations on 3,5-difluorobenzonitrile have been used to determine its optimized geometry, vibrational frequencies, and various thermodynamic parameters. nih.gov

Key Physicochemical Properties Amenable to Computational Study:

Molecular Geometry: Computational methods can provide precise bond lengths, bond angles, and dihedral angles for the equilibrium structure of the molecule. For this compound, this would reveal the spatial arrangement of the difluorophenyl ring relative to the propanenitrile side chain.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. The C≡N stretching frequency, for example, is a characteristic vibrational mode that would be influenced by the electronic effects of the difluorophenyl group.

Electronic Properties: The distribution of electrons within the molecule determines many of its properties. The molecular electrostatic potential (MEP) can identify regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important, as the HOMO-LUMO gap is related to the chemical reactivity and kinetic stability of the molecule. The inclusion of fluorine atoms, being highly electronegative, is expected to significantly impact these electronic properties. emerginginvestigators.orgresearchgate.net

Thermodynamic Properties: Properties such as the heat of formation, entropy, and Gibbs free energy can be calculated, providing fundamental data on the stability of the molecule.

The following table presents calculated data for the related compound, 3,5-Difluorobenzonitrile, which illustrates the type of information that could be obtained for this compound. nih.gov

Property3,5-Difluorobenzonitrile
Optimized Geometry
C-F Bond Length~1.35 Å
C≡N Bond Length~1.16 Å
Calculated Vibrational Frequencies
C≡N Stretch~2240 cm-1
C-F Stretch~1250 cm-1
Thermodynamic Parameters
Heat of Formation (ΔHf)Data not available in the provided source
Entropy (S)Data not available in the provided source

Note: The values in this table are based on data for 3,5-Difluorobenzonitrile and are intended to be illustrative of the types of properties that can be computationally determined. nih.gov

Studies on structure-property relationships for other fluorinated compounds have shown that the position and number of fluorine substituents can have a profound effect on properties like acidity, lipophilicity, and metabolic stability. nih.govnrel.govresearchgate.net Computational studies on this compound would be invaluable in quantifying these effects and providing a deeper understanding of its chemical behavior.

Emerging Research Frontiers and Future Perspectives

Development of Innovative and Sustainable Synthetic Routes for Difluorophenylpropanenitriles

The chemical industry's increasing focus on green and sustainable practices is catalyzing a shift away from traditional synthetic methods that often involve harsh conditions or toxic reagents. nih.gov For the synthesis of difluorophenylpropanenitriles, this paradigm shift is inspiring the development of more environmentally benign and economically viable routes.

Key areas of innovation include:

Biocatalytic Approaches : The use of enzymes, such as nitrile-synthesizing enzymes like aldoxime dehydratase, offers a green alternative to chemical synthesis. nih.gov These biocatalytic methods operate under mild conditions (e.g., lower temperatures and pressures) and can circumvent the need for toxic compounds, reducing the environmental impact of production. nih.gov

Electrosynthesis : Leveraging renewable electricity to drive chemical reactions is a burgeoning field in sustainable chemistry. semanticscholar.org Electrosynthesis can provide a pathway to nitrile compounds with high atom economy, minimizing waste and potentially using greener starting materials. semanticscholar.org

Solvent-Free and Alternative Solvents : Research into solvent-free reaction conditions, often facilitated by microwave irradiation, is gaining traction. organic-chemistry.org Additionally, the use of deep eutectic solvents, such as a mixture of choline chloride and urea, presents an ecofriendly catalytic medium for nitrile synthesis from aldehydes. organic-chemistry.org

One-Pot Syntheses : The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor, significantly improves efficiency by reducing the need for intermediate purification steps, saving time, energy, and materials. organic-chemistry.org For instance, the direct conversion of aldehydes to nitriles using reagents like hydroxylamine hydrochloride in N-methylpyrrolidone exemplifies this streamlined approach. organic-chemistry.org

These sustainable strategies are pivotal for the future production of difluorophenylpropanenitriles, aligning chemical manufacturing with the principles of green chemistry. figshare.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Nitriles
ParameterConventional Methods (e.g., Dehydration of Amides)Emerging Sustainable Methods
ReagentsOften use harsh dehydrating agents like SOCl₂ or P₂O₅. algoreducation.comEnzymes, electricity, deep eutectic solvents. nih.govsemanticscholar.orgorganic-chemistry.org
ConditionsCan require high temperatures and pressures. nih.govTypically mild (lower temperature/pressure). nih.gov
ByproductsCan generate significant toxic waste.Often produces benign byproducts (e.g., water). organic-chemistry.org
EfficiencyVariable yields, often requiring multiple steps. nih.govHigh yields, potential for one-pot synthesis. organic-chemistry.org

Advanced Catalytic Systems for Efficient and Selective Transformations

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective production of 2-(3,5-Difluorophenyl)propanenitrile. Research is focused on creating catalysts that offer higher yields, greater selectivity (including enantioselectivity), and broader functional group tolerance under milder conditions.

Recent advances in catalysis applicable to nitrile synthesis include:

Transition Metal Catalysis : Nickel and iron catalysts are emerging as cost-effective and powerful tools. Nickel-catalyzed cyanation of unactivated alkyl mesylates provides an efficient route to alkyl nitriles with good functional group tolerance. organic-chemistry.org Iron catalysts can promote the conversion of carboxylic acids to nitriles and the dehydration of aldoximes, representing a green, acceptorless pathway. organic-chemistry.org

C-H Functionalization : Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.govorganic-chemistry.org Palladium-catalyzed C-H functionalization, for example, can be used to synthesize complex molecules, and this methodology could be adapted for the synthesis of difluorophenylpropanenitrile derivatives. nih.govnih.gov

Enantioselective Synthesis : For applications where chirality is important, the development of enantioselective catalytic methods is paramount. Biocatalytic strategies using engineered enzymes, such as myoglobin, have shown remarkable success in the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu Similarly, the merger of photoredox catalysis with asymmetric copper catalysis allows for the synthesis of enantiomerically enriched alkyl nitriles from achiral starting materials. organic-chemistry.org

These advanced catalytic systems are expanding the synthetic toolbox, enabling more precise and efficient routes to complex nitrile-containing molecules.

Predictive Modeling for Novel Reactivity and Expanded Applications

The integration of computational chemistry and machine learning is revolutionizing how chemical reactivity is understood and predicted. nih.gov For a molecule like this compound, predictive modeling can provide invaluable insights into its reactivity, guiding the design of new synthetic routes and the discovery of novel applications.

Key aspects of predictive modeling in this context include:

Reactivity Prediction : Computational tools, particularly Density Functional Theory (DFT), can be used to calculate the electrophilicity of the nitrile group and predict its reactivity towards nucleophiles like cysteine. nih.govresearchgate.net This is crucial for understanding potential biological interactions and designing covalent inhibitors. nih.gov The calculated activation energies can serve as a relative scale to express the propensity of a nitrile to react. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish statistically significant models that correlate a molecule's structural features with its biological activity. nih.govactascientific.com Such models can guide the synthesis of new derivatives of this compound with enhanced potency for a specific target. nih.govjmaterenvironsci.com

Machine Learning : Modern algorithms and increased computing power allow for the development of machine learning models based on descriptors from quantum mechanics and cheminformatics. nih.gov These models can predict chemical reactivity and potential metabolic pathways even without extensive experimental training data, accelerating the drug discovery process. nih.gov

By harnessing these predictive tools, researchers can more rapidly screen virtual compounds, optimize reaction conditions, and identify promising new applications for difluorophenylpropanenitrile derivatives, reducing the time and cost associated with laboratory experimentation.

Table 2: Applications of Predictive Modeling in Nitrile Chemistry
Modeling TechniqueApplicationPredicted ParametersPotential Impact
Density Functional Theory (DFT)Reactivity analysisActivation energies, electrophilicity, reaction energies. nih.govresearchgate.netGuiding covalent drug design and predicting off-target liabilities. nih.gov
3D-QSAR (CoMFA/CoMSIA)Lead optimizationCorrelation of steric, electrostatic, and hydrophobic fields with biological activity. nih.govactascientific.comDesign of more potent and selective inhibitors. nih.gov
Machine LearningDrug discovery and developmentMetabolic stability, pharmacokinetic properties, potential toxicity. nih.govEarly assessment of liabilities and reduction of attrition rates. nih.gov

Integration into Multicomponent Reactions and Automated Synthesis Platforms

To accelerate the discovery and synthesis of novel compounds, modern chemistry is increasingly relying on multicomponent reactions (MCRs) and automated synthesis platforms like flow chemistry. These approaches offer significant advantages in terms of speed, efficiency, and scalability.

Multicomponent Reactions (MCRs) : MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. nih.govmdpi.com This strategy is highly efficient for creating molecular diversity and synthesizing complex molecules. nih.gov Nitriles and isocyanides are versatile components in many MCRs, such as the Ugi and van Leusen reactions, which can be used to rapidly generate libraries of complex molecules from simple precursors. mdpi.commdpi.com Incorporating this compound or its derivatives into MCRs could rapidly expand the chemical space around this scaffold.

Automated Synthesis and Flow Chemistry : Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous benefits, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. amt.uknih.govillinois.edu This technology is well-suited for the synthesis of active pharmaceutical ingredients (APIs) and can be integrated with in-line analysis for real-time optimization. nih.govresearchgate.net The automation of synthesis, including solid-liquid phase reactions in microfluidic chips, allows for high-throughput screening and production of nitrile compounds. researchgate.net The integration of these automated platforms can significantly shorten development timelines for new derivatives of this compound. nih.gov

The combination of MCRs with automated flow synthesis platforms represents a powerful strategy for the rapid, efficient, and safe production of diverse libraries of difluorophenylpropanenitrile-based compounds for screening and development. durham.ac.uk

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-difluorophenyl)propanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer :
    The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation using 3,5-difluorobenzene derivatives. For example, a nitrile group can be introduced via cyanoethylation of 3,5-difluorophenylmagnesium bromide with acrylonitrile under inert conditions. Optimization includes:
    • Temperature control (0–5°C for Grignard reactions) to minimize side products.
    • Catalyst screening (e.g., Pd for cross-coupling reactions).
    • Solvent selection (THF or DMF for polar aprotic conditions) .
    • AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) can propose alternative pathways and evaluate feasibility .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer :
    Use a combination of:
    • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution patterns (δ ~-110 to -120 ppm for meta-fluorines). 1H^{1}\text{H} NMR identifies the propionitrile chain (triplet for CH2_2CN at δ 2.5–3.0 ppm).
    • HRMS : Exact mass analysis (C9_9H7_7F2_2N, theoretical m/z 179.0552) validates molecular formula.
    • IR : Strong absorption at ~2240 cm1^{-1} confirms nitrile group presence .

Q. What are the critical physicochemical properties to consider during experimental design?

  • Methodological Answer :
    Key properties include:
    • LogP : ~2.1 (predicts moderate lipophilicity; impacts solubility in aqueous/organic systems).
    • Melting Point : Not well-documented; differential scanning calorimetry (DSC) is recommended for determination.
    • Stability : Hygroscopicity due to nitrile group—store under anhydrous conditions at -20°C .

Advanced Research Questions

Q. How is this compound utilized in medicinal chemistry, particularly for protease inhibitors?

  • Methodological Answer :
    The compound serves as a precursor for bioactive molecules. For instance:
    • DAPT (γ-secretase inhibitor) : The nitrile group is retained in the final structure, while the difluorophenyl moiety enhances binding to hydrophobic enzyme pockets. Synthetic steps involve coupling with tert-butyl esters and amino acid derivatives .
    • DBZ analogs : The difluorophenyl group improves metabolic stability in vivo, as seen in kinase inhibitors targeting cancer pathways .

Q. How do the fluorine atoms influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :
    Fluorine’s electron-withdrawing effect:
    • Activates the aromatic ring for electrophilic substitution at para positions.
    • Stabilizes intermediates in SNAr reactions (e.g., with amines or thiols).
    • Reduces electron density at the nitrile carbon, slowing hydrolysis but enabling selective transformations (e.g., reduction to amines using LiAlH4_4) .

Q. What strategies mitigate side reactions during scale-up synthesis?

  • Methodological Answer :
    • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products).
    • Purification : Reverse-phase HPLC with phosphate-buffered mobile phases (pH 7.1) improves resolution .
    • Process Control : In-line FTIR monitors reaction progress, minimizing over-alkylation .

Q. How does this compound compare to analogs like 3,5-difluorobenzonitrile in reactivity?

  • Methodological Answer :
    • Steric Effects : The propionitrile chain increases steric hindrance, reducing reaction rates in crowded environments (e.g., Suzuki-Miyaura coupling) compared to benzonitrile analogs.
    • Electronic Effects : Higher electron deficiency in benzonitrile derivatives (due to direct aryl-CN bonding) accelerates nucleophilic attacks .

Q. What are the stability challenges under prolonged storage, and how are they addressed?

  • Methodological Answer :
    • Degradation Pathways : Hydrolysis of the nitrile group to carboxylic acids in humid conditions.
    • Mitigation : Store under argon with molecular sieves. Thermogravimetric analysis (TGA) can assess decomposition thresholds (>150°C) .

Q. How can AI-driven tools assist in designing novel derivatives of this compound?

  • Methodological Answer :
    • Retrosynthesis Prediction : Tools like Reaxys Biocatalysis propose enzymatic or chemical modifications (e.g., nitrile hydratase for amide synthesis).
    • SAR Modeling : Machine learning predicts bioactivity of derivatives by training on datasets from structurally related compounds (e.g., fluorophenyl acetamides) .

Q. How should conflicting data on reaction yields be resolved?

  • Methodological Answer :
    • Reproducibility Checks : Validate reported conditions (e.g., solvent purity, catalyst lot variations).
    • DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) identifies critical factors.
    • Cross-Validation : Compare results with patents (e.g., Macrophage Pharma’s methods for difluorophenyl intermediates) .

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